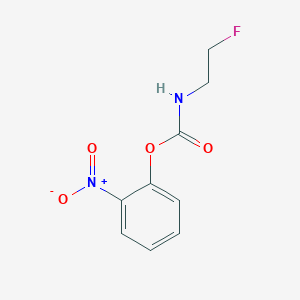![molecular formula C8H7BrFNO2S B14362191 [(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid CAS No. 95635-43-1](/img/structure/B14362191.png)
[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid is an organic compound that features a unique combination of functional groups, including an amino group, a bromine atom, a fluorine atom, and a sulfanyl group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Thioether Formation: The sulfanyl group can be introduced by reacting the intermediate with a thiol or disulfide compound.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid can be compared with similar compounds such as:
- [(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]acetic acid
- [(5-Amino-2-bromo-4-chlorophenyl)sulfanyl]acetic acid
- [(5-Amino-2-bromo-4-fluorophenyl)thio]acetic acid
These compounds share similar structural features but differ in the nature and position of the substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
95635-43-1 |
|---|---|
Molekularformel |
C8H7BrFNO2S |
Molekulargewicht |
280.12 g/mol |
IUPAC-Name |
2-(5-amino-2-bromo-4-fluorophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H7BrFNO2S/c9-4-1-5(10)6(11)2-7(4)14-3-8(12)13/h1-2H,3,11H2,(H,12,13) |
InChI-Schlüssel |
DWOGPODNFVBGQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1SCC(=O)O)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



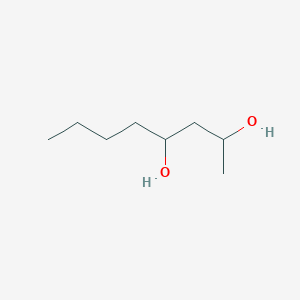
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
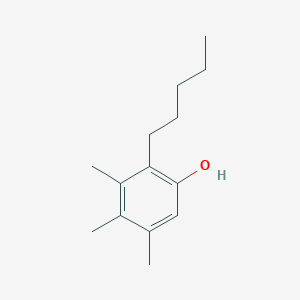


![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)
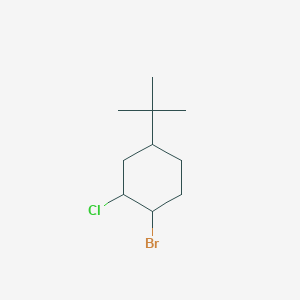

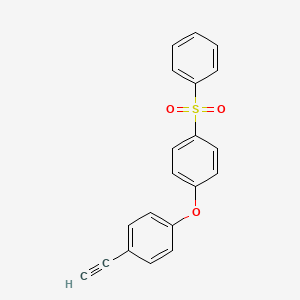
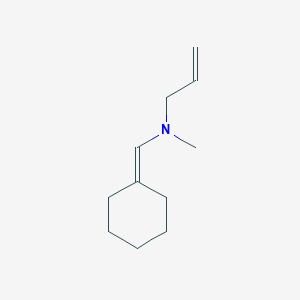
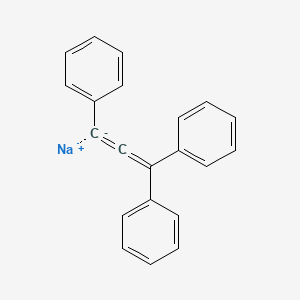
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
